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molecular formula C7H14N2O B8697642 3,3,6-Trimethylpiperazin-2-one

3,3,6-Trimethylpiperazin-2-one

Cat. No. B8697642
M. Wt: 142.20 g/mol
InChI Key: OSFQJQZVDCSSOV-UHFFFAOYSA-N
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Patent
US04466916

Procedure details

In a manner analogous to that described in U.S. Pat. No. 2,920,077, 148.3 g (2 moles) of 1,2-diaminopropane and about 500 ml water are placed in a 2-liter 3-necked flask. While stirring, 170.2 g (2moles) of acetone cyanohydrin in 100 ml water are added in 20 min. The reaction is allowed to proceed at 80°-92° C. for 24 hr then water and unreacted materials are removed at 15 mm Hg. The residue, which formed a solid on standing, when dissolved in acetone and recrystallized was found to melt at 115°-117°.
Quantity
148.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
170.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4].[CH3:6][C:7]([CH3:11])(O)[C:8]#N.[OH2:12]>CC(C)=O>[CH3:6][C:7]1([CH3:11])[NH:1][CH2:2][CH:3]([CH3:4])[NH:5][C:8]1=[O:12]

Inputs

Step One
Name
Quantity
148.3 g
Type
reactant
Smiles
NCC(C)N
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
170.2 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water and unreacted materials are removed at 15 mm Hg
CUSTOM
Type
CUSTOM
Details
The residue, which formed a solid
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
to melt at 115°-117°

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1(C(NC(CN1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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